NET Affinity Compared to a DAT-Targeted Analog
2-(1,2-Diphenylethylamino)-pyridine demonstrates potent binding to the rat norepinephrine transporter (NET) with a Ki of 0.990 nM [1]. In contrast, the positional isomer 4-(1,2-diphenylethyl)pyridine acts as a dopamine transporter (DAT) reuptake inhibitor with an IC₅₀ of 658 nM against human DAT expressed in HEK293 cells [2].
| Evidence Dimension | NET binding affinity (Ki) vs DAT uptake inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Ki = 0.990 nM (rat NET) |
| Comparator Or Baseline | 4-(1,2-diphenylethyl)pyridine: IC₅₀ = 658 nM (human DAT) |
| Quantified Difference | Approximately 664-fold difference in potency; distinct primary target |
| Conditions | In vitro radioligand binding assay for NET; dopamine uptake assay in HEK293 cells expressing human DAT |
Why This Matters
This >600-fold difference in potency and distinct transporter selectivity informs procurement decisions for researchers investigating noradrenergic versus dopaminergic systems.
- [1] BindingDB. (2025). BDBM112777: Norepinephrine transporter (Rat) Ki = 0.990 nM. Retrieved from https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=112777 View Source
- [2] EcoDrugPlus. (2025). 4-(1,2-Diphenylethyl)pyridine: In vitro inhibition of dopamine uptake (human DAT IC₅₀ = 658 nM). Retrieved from https://ecodrugplus.helsinki.fi View Source
